molecular formula C6H10ClNO2 B176746 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 127117-42-4

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B176746
CAS No.: 127117-42-4
M. Wt: 163.6 g/mol
InChI Key: PKWUOXRBZBQADJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[310]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Another approach includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations to deliver significant quantities of the material. The key synthetic steps are optimized for scalability and efficiency, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[310]hexane-1-carboxylic acid hydrochloride is unique due to its specific ring structure and the position of the carboxylic acid group

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUOXRBZBQADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595049
Record name 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127117-42-4
Record name 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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